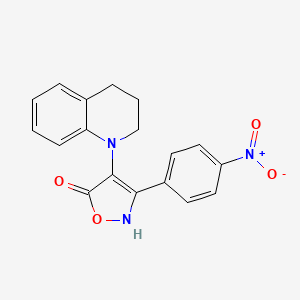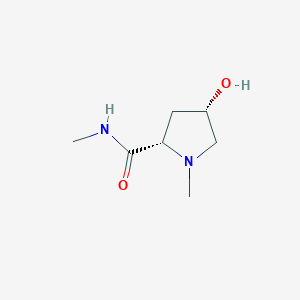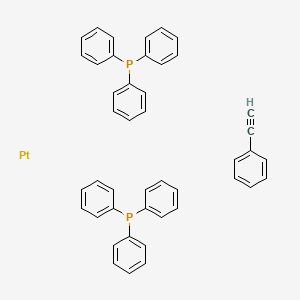
(Phenylacetylene)bis(triphenylphosphine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylacetylene)bis(triphenylphosphine)platinum is a platinum-based organometallic compound. It is known for its unique coordination chemistry and has been extensively studied for its applications in catalysis and material science. The compound features a platinum center coordinated to phenylacetylene and two triphenylphosphine ligands, forming a square-planar geometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylacetylene)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with phenylacetylene and triphenylphosphine. One common method is the reaction of potassium tetrachloroplatinate with triphenylphosphine to form bis(triphenylphosphine)platinum chloride, which is then reacted with phenylacetylene under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Phenylacetylene)bis(triphenylphosphine)platinum undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the platinum center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Addition: The compound can undergo addition reactions with alkynes and other unsaturated compounds.
Common Reagents and Conditions: Reactions involving this compound often use reagents such as halides, alkynes, and phosphines. Typical conditions include moderate temperatures and the use of solvents like benzene or toluene .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkynes can yield various organoplatinum complexes, while substitution reactions can produce different platinum-phosphine derivatives .
Applications De Recherche Scientifique
(Phenylacetylene)bis(triphenylphosphine)platinum has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Phenylacetylene)bis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating reactions through activation of chemical bonds. The platinum center acts as a Lewis acid, stabilizing reaction intermediates and lowering activation energies. Molecular targets include unsaturated hydrocarbons and other ligands that can coordinate to the platinum center .
Comparaison Avec Des Composés Similaires
Tetrakis(triphenylphosphine)platinum(0): Another platinum-phosphine complex with similar catalytic properties.
Bis(triphenylphosphine)platinum chloride: A precursor in the synthesis of (Phenylacetylene)bis(triphenylphosphine)platinum.
Platinum bisalkynyl complexes: These complexes share similar catalytic properties and are used in hydrosilylation reactions.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of phenylacetylene, which imparts distinct reactivity and luminescent properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both academic and industrial research .
Propriétés
Numéro CAS |
14640-28-9 |
|---|---|
Formule moléculaire |
C44H36P2Pt |
Poids moléculaire |
821.8 g/mol |
Nom IUPAC |
ethynylbenzene;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C8H6.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;/h2*1-15H;1,3-7H; |
Clé InChI |
PZZQFABBOFUAEH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)
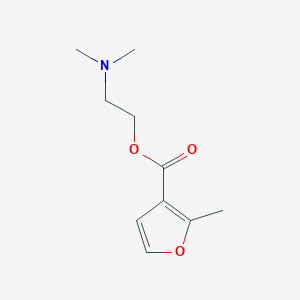


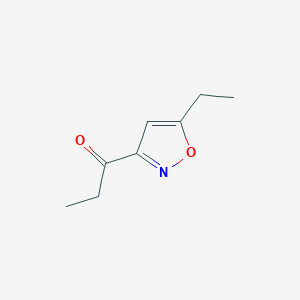
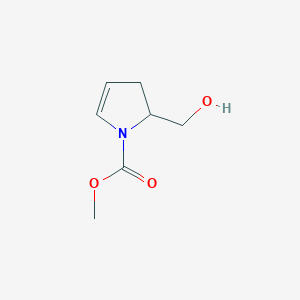
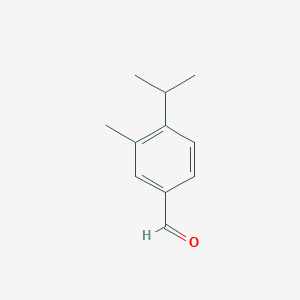
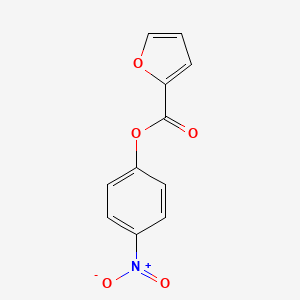
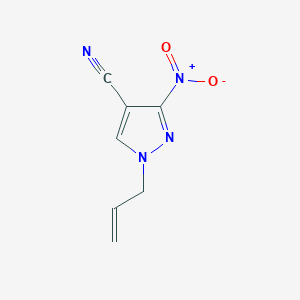
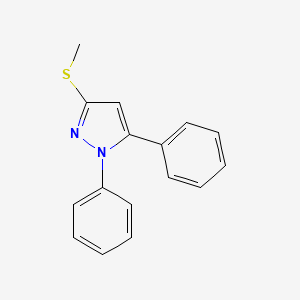
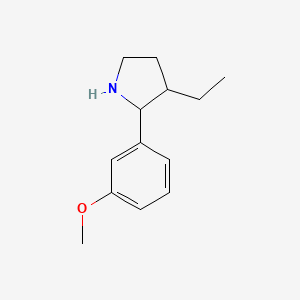
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
